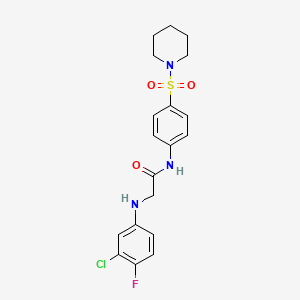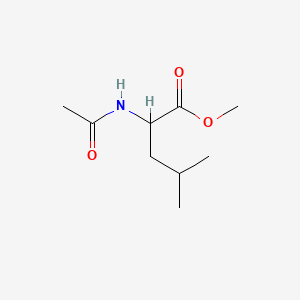
Tetraacetylphytosphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraacetylphytosphingosine is a sphingolipid metabolite produced by the acetylation of phytosphingosine. It is known for its significant role in various biological processes, particularly in skin care and cosmetic applications due to its moisturizing and protective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraacetylphytosphingosine is synthesized through the acetylation of phytosphingosine. The process involves the use of acetyltransferases such as Sli1p and Atf2p, which catalyze the acetylation reactions . The reaction conditions typically include maintaining an optimal temperature and pH, and using glycerol or olive oil as carbon sources during fermentation .
Industrial Production Methods: The industrial production of this compound primarily utilizes the yeast Wickerhamomyces ciferrii. This microorganism naturally secretes this compound and has been genetically engineered to enhance its production. Techniques such as haploid screening, mutagenesis breeding, and metabolic engineering are employed to increase yield .
Chemical Reactions Analysis
Types of Reactions: Tetraacetylphytosphingosine undergoes various chemical reactions, including acetylation, deacetylation, and phosphorylation.
Common Reagents and Conditions:
Acetylation: Catalyzed by acetyltransferases Sli1p and Atf2p.
Deacetylation: Involves the removal of acetyl groups, often using specific enzymes or chemical reagents.
Phosphorylation: Typically involves kinases that add phosphate groups to the molecule.
Major Products: The primary product of these reactions is phytosphingosine, which can further undergo modifications to form other sphingolipids .
Scientific Research Applications
Tetraacetylphytosphingosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various sphingolipids.
Biology: Plays a role in cell signaling and membrane structure.
Medicine: Investigated for its potential in wound healing and anti-inflammatory treatments.
Industry: Widely used in cosmetic formulations for its moisturizing and protective properties.
Mechanism of Action
Tetraacetylphytosphingosine exerts its effects primarily through the inhibition of mitogen-activated protein kinase (MAPK) activation and intracellular calcium increase. This inhibition affects processes such as angiogenesis and apoptosis. The compound also induces apoptosis in certain cell types by regulating pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Phytosphingosine: The non-acetylated form of tetraacetylphytosphingosine.
Sphingosine: Another sphingoid base with similar biological functions.
Dihydrosphingosine: A reduced form of sphingosine.
Uniqueness: this compound is unique due to its acetylated structure, which enhances its solubility and efficacy in stimulating the synthesis of glucosylceramide. This makes it particularly effective in cosmetic applications for skin hydration and protection .
Properties
CAS No. |
13018-48-9 |
|---|---|
Molecular Formula |
C26H47NO7 |
Molecular Weight |
485.7 g/mol |
IUPAC Name |
[(2S,3S,4R)-2-acetamido-3,4-diacetyloxyoctadecyl] acetate |
InChI |
InChI=1S/C26H47NO7/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-25(33-22(4)30)26(34-23(5)31)24(27-20(2)28)19-32-21(3)29/h24-26H,6-19H2,1-5H3,(H,27,28)/t24-,25+,26-/m0/s1 |
InChI Key |
SGTYQWGEVAMVKB-NXCFDTQHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](COC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COC(=O)C)NC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butanediamide, N1-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)-, (2S,3R)-](/img/structure/B11937208.png)

![2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione](/img/structure/B11937216.png)

![ethene;[(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11937224.png)


![N-[(E,2R)-2-hydroxyheptadec-3-enyl]hexadecanamide](/img/structure/B11937239.png)


![(2R,3S)-N-[(2R)-3-(cyclopenten-1-yl)-1-[(2S)-2-methyloxiran-2-yl]-1-oxopropan-2-yl]-3-hydroxy-3-(4-methoxyphenyl)-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]propanoyl]amino]propanamide](/img/structure/B11937262.png)


